molecular formula C15H15N3O4S B5673396 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide

4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide

Cat. No. B5673396
M. Wt: 333.4 g/mol
InChI Key: JOXKNBJYSZIQHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide often involves complex chemical reactions that aim at forming the specific molecular structure with desired functional groups. While direct synthesis information for this compound was not identified, methodologies for related compounds typically include steps like nitration, acetylation, and sulfonylation, among others, to introduce specific functional groups into the benzene ring or the amide structure (Khan & Giridhar, 2015).

Molecular Structure Analysis

The molecular structure of 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide includes a benzamide core with acetylamino and aminosulfonyl substituents. This structure contributes to the compound’s reactivity and interaction with biological systems, as well as its physical and chemical properties. The presence of both electron-donating and electron-withdrawing groups within the molecule can influence its overall stability and reactivity (Ilyasov et al., 2020).

Chemical Reactions and Properties

Compounds like 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide can participate in a variety of chemical reactions, including oxidative degradation, coupling reactions, and interactions with radicals. These reactions can significantly alter the chemical nature and biological activity of the compound, leading to the formation of by-products with distinct properties and activities. The specific chemical reactions and pathways depend on factors such as the presence of catalysts, environmental conditions, and the compound’s structure (Cai et al., 2022).

properties

IUPAC Name

4-acetamido-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-10(19)17-12-4-2-11(3-5-12)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXKNBJYSZIQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-(4-sulfamoylphenyl)benzamide

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